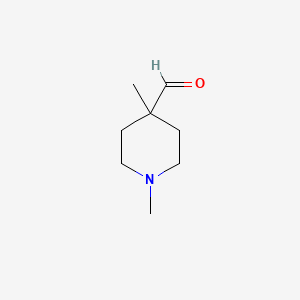

1,4-Dimethylpiperidine-4-carbaldehyde

Description

Contextualization of Piperidine (B6355638) Derivatives in Organic Synthesis

Piperidine derivatives are not only significant for their biological activities but also for their utility as intermediates in organic synthesis. Their applications extend beyond pharmaceuticals to agrochemicals, specialty chemicals, and materials science. The nitrogen atom within the piperidine ring can act as a nucleophile or a base, participating in a variety of chemical transformations. Furthermore, the carbon framework of the ring can be functionalized at multiple positions, enabling the construction of intricate three-dimensional structures. The synthesis of polysubstituted piperidines is a key area of research, with methodologies often focusing on the stereoselective construction of these complex molecules. The inherent structural features of piperidine derivatives make them ideal scaffolds for combinatorial chemistry and the generation of diverse molecular libraries for high-throughput screening.

Role of 1,4-Dimethylpiperidine-4-carbaldehyde as a Key Building Block in Advanced Organic Synthesis

This compound stands out as a particularly useful building block due to the strategic placement of its functional groups. The structure combines the robust piperidine core with a reactive aldehyde group, offering a gateway for a multitude of chemical transformations. The presence of two methyl groups, one on the nitrogen and one at the 4-position, influences the compound's solubility, stability, and steric environment. The aldehyde functionality is highly versatile, readily undergoing nucleophilic addition, oxidation, and reduction reactions. This allows for the introduction of a wide range of other functional groups and the extension of the carbon skeleton.

The aldehyde group can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into imines, oximes, and hydrazones. These transformations are fundamental in the synthesis of more complex molecules, where the piperidine moiety can impart desirable physicochemical properties. For instance, the basic nitrogen atom can be protonated to form salts, which can enhance the aqueous solubility of a larger molecule, a crucial factor in drug design. The steric bulk of the dimethylated piperidine ring can also be exploited to control the stereochemical outcome of reactions at or near the aldehyde group.

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1176542-59-8 |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

Overview of Research Trajectories in this compound Chemistry

Current research involving this compound is multifaceted, primarily focusing on its application in medicinal chemistry and the development of novel synthetic methodologies. One significant area of investigation is its use as a precursor for the synthesis of potential therapeutic agents. Studies have explored the biological activity of compounds derived from this building block, including their potential as neuroprotective agents through the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease.

Furthermore, the structural motif of this compound is being utilized in fragment-based drug discovery (FBDD). The piperidine core is considered a valuable 3D fragment that can be used to explore chemical space more effectively than flat, aromatic structures. nih.gov By modifying the aldehyde group, chemists can generate a library of diverse fragments to screen against various biological targets. Research has also indicated that certain piperidine derivatives exhibit enhanced cytotoxicity in cancer models, suggesting that derivatives of this compound could be investigated for their potential as anticancer agents.

The development of efficient synthetic routes to this compound and its derivatives is another active area of research. A common synthetic approach involves the alkylation of piperidine followed by oxidation to introduce the aldehyde group. Researchers are continually seeking to optimize these reaction conditions to improve yields and reduce the environmental impact of the synthesis.

A summary of key research findings related to the applications of derivatives from this compound is presented in the table below:

| Research Area | Key Findings |

| Neuroprotection | Piperidine-based compounds show potential for inhibiting cholinesterases, suggesting a possible role in cognitive enhancement. |

| Oncology | Modifications to the piperidine structure have been shown to improve cytotoxicity against certain cancer cell lines. |

| Drug Discovery | The 3D structure of the piperidine scaffold is valuable in fragment-based drug discovery for creating diverse molecular libraries. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylpiperidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(7-10)3-5-9(2)6-4-8/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXDVORUELSTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1,4 Dimethylpiperidine 4 Carbaldehyde

Reactions of the Carbaldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This feature governs the majority of its chemical transformations.

Nucleophilic Additions to the Aldehyde

Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate. libretexts.org This alkoxide intermediate is then typically protonated to yield the final product. libretexts.org For 1,4-dimethylpiperidine-4-carbaldehyde, the aldehyde group readily undergoes these additions. The interaction between an amine nucleophile and an electrophilic aldehyde can lead to the formation of a pseudo-tetrahedral hemiaminal-type intermediate. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Intermediate Product | Final Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | Hemiaminal | Imine (Schiff Base) |

| Secondary Amine (R₂NH) | Hemiaminal | Enamine |

| Organometallic Reagents (e.g., Grignard) | Alkoxide | Secondary Alcohol |

Condensation Reactions Involving the Aldehyde

Condensation reactions are a key class of transformations for aldehydes, characterized by the joining of two molecules with the elimination of a small molecule, typically water. masterorganicchemistry.com The formation of imines from this compound and a primary amine is a classic example of a condensation reaction. masterorganicchemistry.com The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. mdpi.com The optimal pH for imine formation is typically mildly acidic, around 4.5, as acid catalysis facilitates both the initial nucleophilic attack and the final dehydration step. youtube.comlibretexts.org

Studies on similar structures, such as piperidine-4-carbaldehyde, show they can participate in Knoevenagel condensations with active methylene (B1212753) compounds. It is expected that this compound would undergo similar reactions.

Oxidation of the Aldehyde to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common step in organic synthesis. A wide array of oxidizing agents can accomplish this conversion under various conditions. organic-chemistry.org For the conversion of this compound to 1,4-dimethylpiperidine-4-carboxylic acid, common laboratory reagents are effective. The product of this reaction, 1,4-dimethyl-4-piperidinecarboxylic acid, is a known compound. sigmaaldrich.com

Table 2: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (B83412) (KMnO₄) | Basic or acidic aqueous solution |

| Chromium Trioxide (CrO₃) | Jones' reagent (CrO₃ in acetone/sulfuric acid) |

| Sodium Perborate | Acetic acid |

Data sourced from general organic chemistry principles applicable to aldehydes. organic-chemistry.org

Reduction of the Aldehyde to Alcohols

Aldehydes are easily reduced to primary alcohols. openstax.org This is achieved by the addition of two hydrogen atoms across the carbonyl double bond. Hydride-based reducing agents are most commonly employed for this purpose. libretexts.org The reaction of this compound with a hydride reagent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), would yield (1,4-dimethylpiperidin-4-yl)methanol. Sodium borohydride is a milder reagent often chosen for its safety and compatibility with protic solvents like methanol (B129727) or ethanol (B145695), while LiAlH₄ is a much stronger, non-selective reducing agent that reacts violently with water. openstax.orgharvard.edu The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide ion. libretexts.org

Table 3: Common Reducing Agents for Aldehydes

| Reducing Agent | Reactivity | Typical Solvents |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Moderate, reduces aldehydes and ketones | Methanol, Ethanol, Water |

| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces most carbonyl compounds | Diethyl ether, Tetrahydrofuran (B95107) (THF) |

Information based on established reactivity of hydride reagents. libretexts.orgharvard.edu

Transformations to Other Functional Groups (e.g., Imines, Enamines)

The carbaldehyde group is a gateway to numerous other functionalities. As previously mentioned, its reaction with primary amines (RNH₂) yields imines (also known as Schiff bases), which contain a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org This reversible, acid-catalyzed process is fundamental in both synthetic and biological chemistry. libretexts.org

When this compound reacts with a secondary amine (R₂NH), the outcome is an enamine. libretexts.org The mechanism is similar to imine formation up to the iminium ion stage. However, since the nitrogen in a secondary amine has no proton to lose, a proton is instead removed from an adjacent carbon, forming a carbon-carbon double bond and yielding the enamine. masterorganicchemistry.com

Other derivatives can also be formed. For example, reaction with hydroxylamine (B1172632) produces oximes, while reaction with hydrazine (B178648) derivatives yields hydrazones. youtube.com These reactions are useful for the characterization and purification of aldehydes. youtube.com

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the 1,4-dimethylpiperidine (B1618611) ring is a tertiary amine. While it lacks the N-H bond of primary or secondary amines, it retains a lone pair of electrons, making it nucleophilic and basic. However, its reactivity is sterically hindered by the two adjacent ring carbons and the N-methyl group.

In medicinal chemistry, modifications at the piperidine nitrogen are common for tuning the pharmacological properties of a molecule. nih.gov Although this compound already possesses an N-methyl group, related piperidine scaffolds without this group are frequently subjected to reactions such as:

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent to add a new alkyl group.

Amide Formation: Reaction with an acyl chloride or anhydride (B1165640) to form an amide (this applies to secondary piperidines).

Sulfonamide Formation: Reaction with a sulfonyl chloride to form a sulfonamide (also for secondary piperidines). nih.gov

For this compound, the tertiary nitrogen can be quaternized by reaction with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge and significantly alters the molecule's solubility and biological properties.

Alkylation and Acylation Reactions

The structure of this compound features two primary sites for potential alkylation and acylation: the tertiary amine and the α-carbon adjacent to the aldehyde carbonyl group.

The nitrogen atom of the piperidine ring is a tertiary amine, already substituted with a methyl group. While it possesses a lone pair of electrons, its reaction with alkylating agents would lead to the formation of a quaternary ammonium salt rather than a simple N-alkylation product. This reaction is generally feasible but requires a suitable alkyl halide or other electrophilic alkyl source.

More significant reactivity occurs at the α-carbon of the aldehyde. The presence of the carbonyl group acidifies the α-protons, allowing for deprotonation by a strong base (such as lithium diisopropylamide, LDA) to form a nucleophilic enolate. This enolate can then react with various electrophiles in classic alkylation and acylation reactions.

Alkylation: The enolate can undergo nucleophilic attack on alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form a new carbon-carbon bond at the α-position, yielding a more complex piperidine derivative with a newly introduced alkyl group.

Acylation: Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides. This reaction introduces an acyl group at the α-carbon, leading to the formation of a β-dicarbonyl compound, a versatile synthetic intermediate.

These transformations are fundamental in organic synthesis for building molecular complexity from simpler aldehyde precursors.

Stereoselective Transformations and Asymmetric Synthesis

The aldehyde group in this compound is prochiral, meaning the molecule itself is achiral but can be converted into a chiral product in a single step. This makes it an excellent substrate for various asymmetric transformations aimed at creating specific stereoisomers.

Application of Chiral Auxiliaries in Derivatization

A well-established strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This method controls the stereochemical outcome of a reaction by covalently attaching a single-enantiomer molecule to the achiral substrate. nih.govyoutube.com For this compound, the aldehyde functionality is the point of attachment.

The general process involves:

Attachment: The aldehyde reacts with a chiral auxiliary, such as a chiral hydrazine (to form a chiral hydrazone) or a chiral amino alcohol, to form a new, diastereomerically pure intermediate.

Diastereoselective Reaction: This intermediate, now possessing a defined stereocenter from the auxiliary, undergoes a reaction such as enolate alkylation or an aldol (B89426) condensation. The steric and electronic properties of the auxiliary direct the incoming reagent to attack from a specific face, leading to the formation of one diastereomer in preference to the other. iupac.org

Cleavage: After the desired stereocenter has been created, the chiral auxiliary is removed through a chemical transformation (e.g., hydrolysis), releasing the enantiomerically enriched product and often allowing for the recovery and reuse of the auxiliary. wikipedia.org

Popular auxiliaries for aldehyde derivatization include those based on amino acids or terpenes, such as SAMP/RAMP hydrazines or Evans oxazolidinones (used after converting the aldehyde to a carboxylic acid derivative). wikipedia.org

Organocatalytic Approaches to Asymmetric Transformations

Organocatalysis, the use of small organic molecules as catalysts, provides a powerful method for asymmetric synthesis. For aldehydes, chiral secondary amines (e.g., proline and its derivatives) are particularly effective catalysts. nih.gov The mechanism proceeds through the formation of a transient chiral enamine intermediate. mdpi.com

In a typical asymmetric Michael addition, the reaction sequence is as follows:

The chiral secondary amine catalyst reacts reversibly with this compound to form a nucleophilic enamine. The chirality is transferred from the catalyst to this intermediate.

The chiral enamine attacks an electrophile, such as a nitroolefin or an α,β-unsaturated ketone, in a conjugate addition. The specific stereochemistry of the catalyst directs the enamine to attack the electrophile from a particular face, selectively forming one enantiomer of the product. buchler-gmbh.comnih.gov

The resulting iminium ion is then hydrolyzed, releasing the final chiral product and regenerating the organocatalyst to continue the cycle.

This approach has been successfully applied to a wide range of aldehydes for the synthesis of complex chiral molecules with high enantioselectivity.

| Catalyst | Electrophile | Product Type | Yield (%) | dr | ee (%) |

| (S)-Proline | trans-β-Nitrostyrene | γ-Nitroaldehyde | 95 | 95:5 | 99 |

| Diphenylprolinol silyl (B83357) ether | Acrolein | Aldol adduct | 99 | >20:1 | 99 |

| Cinchona Alkaloid Derivative | N-Phenylmaleimide | Michael adduct | 98 | - | 96 |

This table presents representative data for organocatalytic reactions with analogous aldehydes to illustrate the potential effectiveness of these methods.

Diastereoselective and Enantioselective Reductions

The reduction of the aldehyde group in this compound to a primary alcohol creates a new stereocenter. Controlling the stereochemistry of this transformation is a key challenge addressed by asymmetric reduction techniques.

Diastereoselective Reduction: In cases where the piperidine ring already contains stereocenters, the existing chirality can influence the outcome of the aldehyde reduction. Reagents can be selected to favor the formation of one diastereomer over another. For instance, bulky reducing agents like L-Selectride may attack from the less sterically hindered face of the carbonyl, while smaller reagents like sodium borohydride might show less selectivity. In the synthesis of related 4-hydroxy piperidines, NaBH₄ has been used to achieve facial selectivity in ketone reduction, influenced by adjacent substituents. nih.gov

Enantioselective Reduction: To reduce the prochiral aldehyde to a single enantiomer of the alcohol, a chiral catalyst or reagent is required. Common methods include:

Catalytic Hydrogenation: Using transition metal catalysts (e.g., Ru, Rh, Ir) complexed with chiral ligands (e.g., BINAP) under a hydrogen atmosphere.

Catalytic Transfer Hydrogenation: Using a hydrogen donor (e.g., isopropanol (B130326) or formic acid) in the presence of a chiral metal complex.

Chiral Borane Reagents: Using stoichiometric reagents like the Corey-Bakshi-Shibata (CBS) catalyst with borane, which is highly effective for the enantioselective reduction of carbonyls. researchgate.net

The choice of catalyst and its specific enantiomer dictates whether the (R)- or (S)-alcohol is produced.

| Catalyst/Reagent | Reduction Type | Product | Yield (%) | ee (%) |

| (R)-CBS Catalyst / BH₃·SMe₂ | Asymmetric Reduction | (R)-Alcohol | 95 | >98 |

| RuCl₂[(S)-BINAP] / H₂ | Asymmetric Hydrogenation | (S)-Alcohol | 98 | 99 |

| [Rh(cod)Cl]₂ / (S)-ligand | Asymmetric Hydrosilylation | (S)-Alcohol | 92 | 96 |

This table shows typical results for the enantioselective reduction of analogous aldehydes, demonstrating the high levels of stereocontrol achievable.

Enzymatic Desymmetrization of Achiral Piperidine Derivatives

Biocatalysis offers an environmentally friendly and highly selective alternative for creating chiral molecules. Enzymes, particularly lipases and oxidoreductases, can perform stereoselective transformations on achiral or racemic substrates. nih.gov

While this compound is not a meso compound, enzymes can differentiate between the two prochiral faces of the aldehyde group or enantiotopic groups in a related derivative. A potential enzymatic strategy is the asymmetric reduction of the aldehyde using a reductase (or alcohol dehydrogenase) with a cofactor like NADH or NADPH. These enzymes can deliver a hydride to one face of the carbonyl with near-perfect selectivity, yielding a single enantiomer of the corresponding alcohol.

Alternatively, a kinetic resolution approach could be employed on a derivative. nih.govwhiterose.ac.uk For example, if the aldehyde is first reduced to a racemic alcohol, a lipase (B570770) (such as Candida antarctica lipase B, CALB) could then be used to selectively acylate one enantiomer of the alcohol, leaving the other unreacted. mdpi.com This allows for the separation of the two enantiomers—one as the ester and one as the unreacted alcohol. Such enzymatic resolutions are widely used in pharmaceutical synthesis due to their high efficiency and selectivity under mild conditions. mdpi.com

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product that incorporates structural elements from each starting material. sciepub.com The aldehyde functionality makes this compound an ideal component for several well-known MCRs.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide. organic-chemistry.org Using this compound would result in the formation of an α-acyloxy carboxamide, where the piperidine moiety is attached to the newly formed stereocenter. The reaction proceeds through a cyclic transition state and is highly atom-economical. wikipedia.orgnih.gov

Ugi Reaction: As one of the most versatile MCRs, the Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. sciepub.comnih.gov The product is a complex bis-amide or peptoid structure. thieme-connect.de Employing this compound as the aldehyde component would yield a product with the piperidine ring directly attached to the peptide-like backbone, offering a straightforward route to complex molecules for library synthesis in drug discovery. nih.govresearchgate.net

Hantzsch Dihydropyridine (B1217469) Synthesis: This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia (B1221849) or ammonium acetate) to form a 1,4-dihydropyridine (B1200194) ring. researchgate.netwikipedia.orgorganic-chemistry.org Using this compound as the aldehyde component would result in a Hantzsch ester bearing the 1,4-dimethylpiperidine substituent at the 4-position of the newly formed dihydropyridine ring. rsc.orgnih.gov These products are valuable scaffolds in medicinal chemistry.

C-H Activation and Functionalization Strategies on the Piperidine Ring

The direct functionalization of carbon-hydrogen (C-H) bonds on a piperidine ring represents a powerful strategy for the synthesis of complex molecules, offering an alternative to traditional methods that often require pre-functionalized starting materials. nih.govresearchgate.net Research in this area aims to achieve high regioselectivity, enabling the modification of specific positions on the piperidine core. While studies specifically detailing the C-H activation of this compound are not extensively documented in the provided research, the principles can be understood by examining related substituted piperidine systems.

The reactivity of C-H bonds on the piperidine ring is influenced by both electronic and steric factors. The nitrogen atom significantly impacts the reactivity of adjacent C-H bonds. The C-H bonds at the C2 and C6 positions (α to the nitrogen) are electronically activated, as the nitrogen can stabilize a partial positive charge that develops during the C-H activation process. nih.gov Conversely, the C-H bonds at the C3 and C5 positions (β to the nitrogen) are deactivated due to the inductive electron-withdrawing effect of the nitrogen. nih.gov The C4 position is less affected by electronic deactivation and is generally the most sterically accessible. nih.gov

Strategies for achieving site-selective C-H functionalization often rely on the use of specific catalysts and directing groups attached to the piperidine nitrogen. nih.gov The choice of the N-protecting group can significantly influence the position of functionalization.

For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the site-selective functionalization of N-substituted piperidines. nih.gov In these reactions, the catalyst and the nitrogen protecting group work in concert to direct the functionalization to a specific carbon atom.

A summary of research findings on the C-H functionalization of various N-substituted piperidines is presented in the table below. This data illustrates how the choice of catalyst and protecting group can direct the functionalization to different positions on the piperidine ring.

| N-Substituent | Position of Functionalization | Catalyst | Reaction Type | Reference |

|---|---|---|---|---|

| N-Boc | C2 | Rh₂(R-TCPTAD)₄ | C-H Insertion | nih.gov |

| N-Brosyl | C2 | Rh₂(R-TPPTTL)₄ | C-H Insertion | nih.gov |

| N-α-oxoarylacetyl | C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ | C-H Insertion | nih.gov |

These examples demonstrate that by carefully selecting the reaction conditions, specifically the catalyst and the nitrogen protecting group, it is possible to achieve a high degree of control over the site of C-H functionalization on the piperidine ring. nih.gov While these studies were not performed on this compound, they provide a foundational understanding of the potential reactivity of its piperidine core and suggest that similar strategies could be explored for its selective functionalization.

Derivatives and Analogues of 1,4 Dimethylpiperidine 4 Carbaldehyde

Synthesis of 1,4-Dimethylpiperidine-4-substituted Derivatives

The aldehyde group at the C4 position is a key site for chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, amines, and amides. These derivatives are synthesized to modulate the compound's physicochemical properties, including polarity, hydrogen bonding capacity, and steric profile.

The synthesis of 1,4-dimethylpiperidine-4-carboxylic acid, the corresponding carboxylic acid analogue of the parent aldehyde, can be achieved through direct oxidation. This transformation converts the reactive aldehyde group into a more stable carboxylic acid moiety.

Oxidation Methods: Standard oxidizing agents are effective for this conversion. The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent capable of converting the aldehyde to a carboxylic acid.

Chromium trioxide (CrO₃): Another powerful oxidizing agent often used in Jones oxidation.

The general reaction scheme is as follows: 1,4-Dimethylpiperidine-4-carbaldehyde + Oxidizing Agent → 1,4-Dimethylpiperidine-4-carboxylic acid

An alternative approach to synthesizing substituted piperidine (B6355638) carboxylic acids involves the reduction of a corresponding pyridine (B92270) precursor. For instance, 4-piperidine carboxylic acid can be synthesized through the catalytic reduction of isonicotinic acid using catalysts like Raney's nickel. google.com Similarly, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid is synthesized from 4-methyl-2-pyridine carboxylic acid via hydro-reduction followed by esterification. google.com Dieckmann cyclization of diesters is another established method for preparing substituted piperidine-2,4-diones, which can serve as precursors to various piperidine carboxylic acid derivatives. core.ac.uk

| Method | Precursor | Key Reagents/Conditions | Product Example | Reference |

|---|---|---|---|---|

| Direct Oxidation | This compound | KMnO₄ or CrO₃ | 1,4-Dimethylpiperidine-4-carboxylic acid | |

| Catalytic Hydrogenation | Isonicotinic Acid | Raney's Nickel, H₂ | 4-Piperidinecarboxylic acid | google.com |

| Hydro-reduction & Esterification | 4-Methyl-2-pyridine carboxylic acid | Catalyst, H₂, Toluene, SOCl₂, Alcohol | (2R, 4R)-4-methyl-2-piperidinecarboxylic acid | google.com |

| Dieckmann Cyclization | Piperidine Diesters | Sodium methoxide | Substituted Piperidine-2,4-diones | core.ac.uk |

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (1,4-dimethylpiperidin-4-yl)methanol. This conversion introduces a hydroxyl group, which can act as a hydrogen bond donor and significantly alter the molecule's polarity and reactivity.

Reduction Methods: The transformation is typically accomplished using standard hydride-reducing agents. These reagents readily donate a hydride ion to the electrophilic carbonyl carbon of the aldehyde.

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695).

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), that also effectively reduces the aldehyde to a primary alcohol. youtube.com

The general reaction is: this compound + Reducing Agent → (1,4-Dimethylpiperidin-4-yl)methanol

The aldehyde functionality serves as a gateway to synthesizing both amine and amide derivatives. Amines can be formed through reductive amination, while amides are typically synthesized from the corresponding carboxylic acid analogue.

Amine Synthesis: Reductive amination involves the reaction of the aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. This is a versatile method for creating new C-N bonds.

Amide Synthesis: Amide derivatives are synthesized by coupling the carboxylic acid analogue (1,4-dimethylpiperidine-4-carboxylic acid) with a primary or secondary amine. This reaction requires the activation of the carboxylic acid, which is commonly achieved using coupling reagents. nih.gov

| Coupling Reagent System | Description | Reference |

|---|---|---|

| EDC/HOBt/DMAP | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) is an efficient system for forming amide bonds, particularly with electron-deficient amines. | nih.gov |

| SOCl₂ | Thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine to form the amide. | researchgate.net |

| HATU/DIPEA | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like diisopropylethylamine (DIPEA) is another widely used reagent for amide bond formation. | nih.gov |

The synthesis of 1,4-disubstituted piperidine derivatives often employs these transformations. For example, starting from t-butyl-4-oxo-1-piperidine carboxylate, reductive amination with an aniline (B41778) can yield a 4-amino piperidine intermediate. nih.gov This intermediate can then undergo N-acylation to form various amide derivatives. nih.gov

Structural Modifications on the Piperidine Ring and N-Substitution

Beyond modifying the C4-substituent, extensive research has focused on altering the piperidine ring itself and varying the N-substituent. These modifications are critical for fine-tuning the molecule's three-dimensional shape, lipophilicity, and interactions with biological targets.

Introducing alkyl groups, such as methyl groups, at various positions on the piperidine ring (C2, C3, C5, and C6) creates stereocenters and significantly impacts the ring's conformational preferences. This structural diversification is a key strategy in medicinal chemistry.

A systematic approach to synthesizing regio- and diastereoisomers of methyl-substituted pipecolinates (piperidine-2-carboxylic acid esters) has been developed. nih.gov This strategy involves two key steps:

Pyridine Hydrogenation: Diastereoselective hydrogenation of appropriately substituted pyridine precursors under mild conditions yields cis-piperidines. nih.gov

Base-Mediated Epimerization: Subsequent treatment with a base can epimerize the C2 position, leading to the formation of the corresponding trans-diastereoisomers. nih.gov

This methodology provides access to a wide array of structurally complex piperidine scaffolds with defined stereochemistry. nih.gov For example, research into opioid antagonists has explored trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, where the methyl groups at C3 and C4 are crucial for their pharmacological activity. nih.gov X-ray crystallography studies have confirmed that in active compounds like LY255582, the piperidine ring adopts a chair conformation with the C4-aryl group in an equatorial orientation. nih.gov

The nitrogen atom of the piperidine ring provides a convenient point for introducing a wide variety of substituents, which can profoundly influence the molecule's properties. The N-substituent can modulate basicity, steric bulk, and lipophilicity, and can be used to introduce specific pharmacophoric features.

In the field of opioid receptor antagonists, the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold has been extensively derivatized. nih.gov By varying the N-substituent, researchers have developed compounds with distinct profiles:

LY255582: Features a (3S)-3-hydroxy-3-cyclohexylpropyl group on the nitrogen, developed as a nonselective opioid receptor antagonist. nih.gov

Alvimopan (ENTEREG®): A peripherally selective antagonist with a more complex N-substituent designed to limit its passage across the blood-brain barrier. nih.gov

JDTic: A potent and selective κ-opioid receptor antagonist, which incorporates a tetrahydroisoquinoline moiety linked to the piperidine nitrogen. nih.gov

Heterocyclic Fused Derivatives

The aldehyde functionality of this compound serves as a versatile anchor for the construction of various fused heterocyclic systems. Through multicomponent reactions and classical condensation strategies, the piperidine ring can be annulated with other heterocyclic moieties, leading to complex scaffolds. These reactions leverage the electrophilic nature of the formyl group to engage with nucleophiles, initiating a sequence of bond-forming events that culminate in a new, fused ring system. Key examples include the formation of fused pyrimidines, thiophenes, and pyrazoles.

Synthesis of Fused Pyrimidine (B1678525) Derivatives via Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis that can theoretically be adapted to produce dihydropyrimidine (B8664642) rings fused to the piperidine core. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.com In this proposed pathway, this compound would act as the aldehyde component, reacting with a β-ketoester (such as ethyl acetoacetate) and urea (B33335) or thiourea (B124793) under acidic catalysis. taylorandfrancis.comresearchgate.net

The reaction mechanism is initiated by the acid-catalyzed condensation between the aldehyde and urea, forming an N-acylimine intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the β-ketoester enol to the imine. The final step involves cyclization through the nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the fused dihydropyrimidinone or dihydropyrimidinethione. youtube.com This approach provides a direct route to piperidine-fused pyrimidine systems.

Interactive Table: Proposed Biginelli Reaction for Fused Pyrimidine Synthesis

| Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea Component | Potential Fused Heterocyclic Product | General Reaction Conditions |

|---|---|---|---|---|

| This compound | Ethyl Acetoacetate | Urea | 5-Ethoxycarbonyl-1,4-dimethyl-6-methyl-4,4a,5,6,7,8-hexahydropyrimido[4,5-d]piperidin-2(1H)-one | Acid catalysis (e.g., HCl, Lewis acids), reflux in a protic solvent (e.g., ethanol) taylorandfrancis.com |

| This compound | Ethyl Acetoacetate | Thiourea | 5-Ethoxycarbonyl-1,4-dimethyl-6-methyl-4,4a,5,6,7,8-hexahydropyrimido[4,5-d]piperidine-2(1H)-thione | Acid catalysis, reflux in a protic solvent researchgate.net |

Synthesis of Fused Thiophene Derivatives via Gewald Reaction

The Gewald reaction offers a robust method for synthesizing highly substituted 2-aminothiophenes, which can be envisioned as a thieno-piperidine fused system when starting with a cyclic carbonyl compound. wikipedia.orgresearchgate.netarkat-usa.org This three-component reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. umich.edu

In a hypothetical application, this compound would serve as the carbonyl reactant. The reaction likely proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate), catalyzed by a base like morpholine (B109124) or triethylamine. wikipedia.orgarkat-usa.org The resulting α,β-unsaturated nitrile intermediate then reacts with elemental sulfur, followed by intramolecular cyclization and tautomerization to afford the final 2-aminothiophene fused to the piperidine ring. wikipedia.org This strategy provides access to thieno[2,3-d]piperidine derivatives.

Interactive Table: Proposed Gewald Reaction for Fused Thiophene Synthesis

| Carbonyl Component | Active Methylene Nitrile | Sulfur Source | Potential Fused Heterocyclic Product | General Reaction Conditions |

|---|---|---|---|---|

| This compound | Malononitrile | Elemental Sulfur | 2-Amino-4,7-dimethyl-4,5,6,7-tetrahydro-3H-thieno[2,3-d]piperidine-3-carbonitrile | Base catalysis (e.g., morpholine), solvent such as ethanol or DMF, moderate heat researchgate.netarkat-usa.org |

| This compound | Ethyl Cyanoacetate | Elemental Sulfur | Ethyl 2-Amino-4,7-dimethyl-4,5,6,7-tetrahydro-3H-thieno[2,3-d]piperidine-3-carboxylate | Base catalysis, reflux in ethanol wikipedia.org |

Synthesis of Fused Pyrazole (B372694) Derivatives

The synthesis of pyrazole rings fused to the piperidine skeleton can be achieved through condensation reactions with hydrazine (B178648) or its derivatives. The formyl group of this compound, along with an adjacent functional group that can be introduced, is key to forming the five-membered pyrazole ring.

A plausible synthetic route involves a Vilsmeier-Haack type reaction on N-methyl-4-piperidone to introduce a formyl group at the 3-position, creating a β-ketoaldehyde equivalent within the piperidine ring. Subsequent treatment of this intermediate with hydrazine hydrate (B1144303) would lead to a condensation reaction. The hydrazine would react with both carbonyl groups—the ketone at the 4-position and the newly introduced aldehyde at the 3-position—to form a dihydropyrazole intermediate, which would then aromatize to the fused pyrazolo[3,4-d]piperidine core.

Interactive Table: Proposed Reaction for Fused Pyrazole Synthesis

| Piperidine Precursor | Reagent | Potential Fused Heterocyclic Product | General Reaction Conditions |

|---|---|---|---|

| 1,4-Dimethyl-4-oxo-piperidine-3-carbaldehyde (Hypothetical Intermediate) | Hydrazine Hydrate | 1,5-Dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[3,4-d]piperidine | Reflux in a protic solvent like ethanol or acetic acid |

Advanced Applications in Synthetic Organic Chemistry

1,4-Dimethylpiperidine-4-carbaldehyde as a Versatile Synthetic Intermediate

The synthetic utility of this compound stems from the dual reactivity inherent in its structure. The piperidine (B6355638) ring, with its N-methyl group, provides a basic nitrogen center and a defined conformational preference, influencing the steric and electronic environment of the molecule. The quaternary center at the 4-position, bearing both a methyl group and a carbaldehyde, introduces a point of significant steric hindrance, which can be exploited to control the stereochemical outcome of reactions at the aldehyde.

The aldehyde group is the primary site of chemical manipulation, readily undergoing a wide array of transformations. These include, but are not limited to, nucleophilic additions, reductions, oxidations, and olefination reactions. The presence of the N-methyl group can influence the reactivity of the aldehyde by modulating the electron density at the carbonyl carbon.

Below is a table summarizing key reactions of this compound:

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) | Primary Alcohol |

| Oxidation | Jones reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene |

| Grignard Reaction | Organomagnesium halide (e.g., CH₃MgBr) | Secondary Alcohol |

| Reductive Amination | Amine (e.g., R-NH₂), NaBH(OAc)₃ | Secondary or Tertiary Amine |

These fundamental transformations allow for the elaboration of the carbaldehyde into a diverse range of functional groups, making this compound a valuable starting material for the synthesis of more complex molecules.

Role in the Construction of Complex Molecular Architectures

The rigid piperidine scaffold of this compound serves as an excellent foundation for the construction of intricate three-dimensional molecules. Its application is particularly notable in the synthesis of spirocyclic systems, where the quaternary carbon at the 4-position acts as a spiro center. Spiropiperidines are of significant interest in drug discovery as they introduce conformational rigidity and novel exit vectors for substituent placement.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential is evident. For instance, the aldehyde functionality can participate in multicomponent reactions, allowing for the rapid assembly of complex structures from simple starting materials. One can envision its use in reactions such as the Petasis or Ugi reactions to introduce diversity and build molecular complexity in a single step.

The general synthetic strategies for spiropiperidines often involve the formation of the spiro-ring on a pre-formed piperidine or the construction of the piperidine ring around a pre-existing carbocycle or heterocycle. researchgate.net this compound is ideally suited for the former approach, where the aldehyde can be transformed into a reactive intermediate that undergoes intramolecular cyclization to form the second ring of the spirocycle.

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of a complex molecule at a late step in its synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. While direct LSF on the this compound scaffold itself is less common, the introduction of this motif into a larger molecule at a late stage is a viable strategy.

The aldehyde group provides a reactive handle for such late-stage modifications. For example, a complex drug candidate containing a suitable precursor, such as a primary alcohol, could be oxidized to an aldehyde, which is then coupled with a derivative of this compound. More commonly, the pre-formed this compound can be attached to a complex core structure via reactions like reductive amination or Wittig-type couplings.

The development of robust and chemoselective methods for C-H functionalization of piperidines offers another avenue for LSF. Although not specific to this compound, these methods could potentially be applied to introduce further complexity to the piperidine ring after its incorporation into a larger molecule.

Development of Novel Synthetic Reagents and Catalysts based on the Scaffold

The rigid and well-defined structure of the 1,4-dimethylpiperidine (B1618611) scaffold makes it an attractive platform for the development of novel reagents and catalysts. The nitrogen atom can act as a ligand for metal catalysts, and the substitution pattern on the ring can be tailored to create a specific steric and electronic environment around the catalytic center.

While there is a broad interest in using piperidine derivatives as catalysts, for instance in organocatalyzed multicomponent reactions for the synthesis of dihydropyridines, specific examples utilizing the this compound scaffold are still emerging. researchgate.net The aldehyde functionality could be used to tether the piperidine moiety to a solid support, creating a recyclable catalyst. Alternatively, the aldehyde could be transformed into a chiral auxiliary or a directing group for asymmetric synthesis.

The development of chiral catalysts based on this scaffold is a particularly promising area of research. By introducing chirality at one of the methyl groups or by derivatizing the aldehyde with a chiral entity, it may be possible to create catalysts for enantioselective transformations.

Q & A

Q. How can contradictory spectral data (e.g., IR vs. Raman intensities) be interpreted for this compound?

- Methodological Answer :

- Symmetry Analysis : Use group theory to assign vibrational modes; Raman-active modes may lack IR activity due to symmetry .

- Polarization Studies : Perform depolarization ratio measurements in Raman to distinguish between symmetric/asymmetric vibrations .

- Cross-Validation : Compare with data from related aldehydes (e.g., 4-piperidone derivatives) to identify anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.